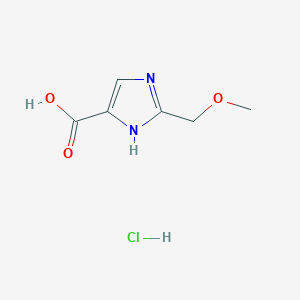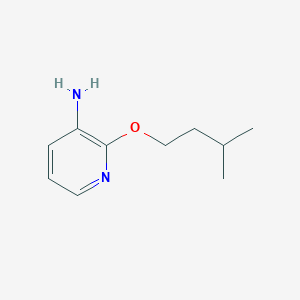![molecular formula C10H8N4 B13567994 Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
Imidazo[1,2-c]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is part of a broader class of imidazoquinazolines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]quinazolin-5-amine typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment . This reaction is often carried out in the presence of various catalysts and under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, solvent-free conditions and the use of recyclable catalysts are preferred to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce various substituted imidazoquinazolines .
Applications De Recherche Scientifique
Imidazo[1,2-c]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of imidazo[1,2-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-c]quinazolin-5-amine can be compared with other similar compounds, such as:
Imidazo[1,5-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Imidazo[1,2-a]quinoxalines: Studied for their potential as enzyme inhibitors and therapeutic agents.
Benzimidazoquinazolines: Investigated for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound .
Propriétés
Formule moléculaire |
C10H8N4 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
imidazo[1,2-c]quinazolin-5-amine |
InChI |
InChI=1S/C10H8N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-6H,(H2,11,13) |
Clé InChI |
VRNQEIBRGYRAPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC=CN3C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)





![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)




![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)
